
4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)-
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Overview
Description
4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- is a chemical compound belonging to the quinazolinone family. Quinazolinones are heterocyclic compounds containing a fused benzene and pyrimidine ring system. This particular compound is characterized by the presence of a methyl group at the 2-position and a 2,5-xylyl group at the 3-position of the quinazolinone core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isocyanates or carbamates, followed by cyclization to form the quinazolinone core. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as sulfuric acid or phosphoric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert specific functional groups into their reduced forms.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of catalysts, alkylating agents like methyl iodide, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may produce reduced forms of the original compound with altered functional groups.
Scientific Research Applications
Synthesis of 4(3H)-Quinazolinone Derivatives
The synthesis of 4(3H)-quinazolinone derivatives often involves various methods that yield compounds with significant pharmaceutical properties. For instance, a green synthesis approach has been developed for producing 3-amino-2-methyl-quinazolin-4(3H)-ones using microwave irradiation, which enhances yield and reduces reaction time . The general method involves reacting benzoxazinones with hydrazine in ethanol under controlled conditions.
Anticancer Properties
Research indicates that 4(3H)-quinazolinone derivatives exhibit notable anticancer activity. For example, certain derivatives have shown potent inhibitory effects against various tumor cell lines, including epidermoid carcinoma of the nasopharynx. These compounds are believed to inhibit tubulin polymerization, which is crucial for cancer cell division and proliferation .
Anti-inflammatory Effects
Several studies have documented the anti-inflammatory properties of these derivatives. A series of synthesized compounds demonstrated varying degrees of efficacy in reducing edema in animal models. Specifically, derivatives such as 2-methyl-3-amino-4(3H)-quinazolinone exhibited significant anti-inflammatory activity at doses around 50 mg/kg .
Antimicrobial Activity
Some quinazolinone derivatives have been evaluated for their antimicrobial properties against bacteria and fungi. Notably, compounds derived from the quinazolinone scaffold have shown effectiveness against Mycobacterium tuberculosis and other pathogenic strains, suggesting potential applications in treating infectious diseases .
Central Nervous System Effects
Certain quinazolinone derivatives have been identified as central muscle relaxants and minor tranquilizers. For instance, a derivative known as 2-fluoromethyl-3-(o-tolyl)-6-amino-4(3H)-quinazolinone has been reported to possess stronger muscle-relaxing properties compared to other known compounds in its class .
Analgesic and Anticonvulsant Activities
The analgesic and anticonvulsant activities of these compounds have also been documented. Studies indicate that some derivatives exhibit superior efficacy compared to traditional analgesics such as Chlormezanone, making them candidates for pain management therapies .
Case Study 1: Anti-inflammatory Efficacy
A study conducted on various 4(3H)-quinazolinone derivatives revealed that specific substitutions on the quinazolinone ring significantly influenced their anti-inflammatory activity. Compounds were tested for their ability to reduce carrageenan-induced edema in rats, with results showing effective inhibition rates ranging from 16% to over 36% depending on the compound structure .
Case Study 2: Anticancer Activity
In another investigation, a series of quinazolinone derivatives were synthesized and tested against a panel of cancer cell lines. The results indicated that certain modifications led to enhanced anticancer activity, particularly against breast cancer cells where some compounds achieved IC50 values in the nanomolar range .
Data Tables
Property | Value/Description |
---|---|
Synthesis Method | Microwave-assisted synthesis |
Anticancer Activity | Inhibitory effects on epidermoid carcinoma |
Anti-inflammatory Activity | Inhibition rate: 16% - 36% in edema models |
CNS Effects | Muscle relaxant; analgesic properties |
Dosage for Anti-inflammation | Effective at doses around 50 mg/kg |
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 4(3H)-Quinazolinone, 2-methyl-3-(2,4-xylyl)-
- 4(3H)-Quinazolinone, 2-methyl-3-(3,5-xylyl)-
- 4(3H)-Quinazolinone, 2-methyl-3-(2,6-xylyl)-
Uniqueness
4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- is unique due to its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. The presence of the 2,5-xylyl group at the 3-position of the quinazolinone core can result in distinct interactions with molecular targets and different pharmacokinetic properties compared to other similar compounds.
This detailed article provides a comprehensive overview of 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
4(3H)-Quinazolinone derivatives are a significant class of heterocyclic compounds known for their diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and analgesic properties. The compound 4(3H)-Quinazolinone, 2-methyl-3-(2,5-xylyl)- (CAS RN: 1915-80-6) has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula: C17H16N2O
- Molecular Weight: 264.32 g/mol
- Melting Point: 134-136 °C
Anticancer Activity
Research has demonstrated that quinazolinone derivatives exhibit significant anticancer properties. For instance, a study evaluated various quinazolinone-thiazole hybrids and found that certain derivatives showed high cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). Specifically, the derivative A3 exhibited IC50 values of 10 μM against PC3 and 12 μM against HT-29 cells, indicating potent anticancer activity .
Compound | Cell Line | IC50 (μM) |
---|---|---|
A3 | PC3 | 10 |
A3 | MCF-7 | 10 |
A3 | HT-29 | 12 |
Additionally, another study indicated that quinazolinones could act as anti-invasive agents in both early and advanced solid tumors . The presence of specific substituents on the quinazolinone ring significantly influences their anticancer efficacy.
Antibacterial Activity
4(3H)-Quinazolinone derivatives have also been reported to possess notable antibacterial properties. A study synthesized several quinazolinone derivatives and tested their antibacterial activity against various pathogens. Compound 2 , in particular, demonstrated strong activity against Escherichia coli , Klebsiella pneumonia , and Pseudomonas aeruginosa , highlighting its potential as an antibacterial agent .
Compound | Target Pathogen | Activity Level |
---|---|---|
Compound 1 | Escherichia coli | Significant |
Compound 2 | Klebsiella pneumonia | High |
Compound 3 | Pseudomonas aeruginosa | Moderate |
Analgesic Activity
In vivo studies have shown that certain quinazolinone derivatives exhibit analgesic properties. For example, compounds were tested using the acetic acid-induced writhing test in mice, with promising results indicating their potential as analgesics .
Structure-Activity Relationship (SAR)
The biological activity of quinazolinones is closely related to their chemical structure. Modifications at various positions on the quinazolinone ring can enhance or diminish their biological effects. For instance, substituents such as methyl or phenyl groups can significantly affect the potency of these compounds against different biological targets .
Case Studies
- Cytotoxicity Study : A series of quinazolinone derivatives were synthesized and evaluated for cytotoxicity using MTT assays across multiple cancer cell lines. The findings indicated that structural modifications led to varying degrees of cytotoxicity, with some compounds demonstrating IC50 values lower than standard chemotherapeutic agents .
- Antibacterial Evaluation : A comprehensive evaluation of several quinazolinone derivatives against a panel of bacterial strains revealed that specific substitutions resulted in enhanced antibacterial activity. The study underscored the importance of chemical diversity in developing effective antibacterial agents .
Properties
CAS No. |
10367-31-4 |
---|---|
Molecular Formula |
C17H16N2O |
Molecular Weight |
264.32 g/mol |
IUPAC Name |
3-(2,5-dimethylphenyl)-2-methylquinazolin-4-one |
InChI |
InChI=1S/C17H16N2O/c1-11-8-9-12(2)16(10-11)19-13(3)18-15-7-5-4-6-14(15)17(19)20/h4-10H,1-3H3 |
InChI Key |
PMTDQSQXZCHYBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NC3=CC=CC=C3C2=O)C |
solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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